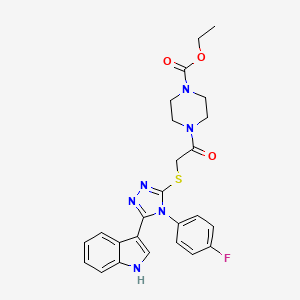

ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O3S/c1-2-35-25(34)31-13-11-30(12-14-31)22(33)16-36-24-29-28-23(32(24)18-9-7-17(26)8-10-18)20-15-27-21-6-4-3-5-19(20)21/h3-10,15,27H,2,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYMETCXHQJJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (commonly referred to as the compound ) is a complex organic molecule that incorporates various pharmacologically relevant moieties, including a piperazine ring and a 1,2,4-triazole structure. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 420.44 g/mol. Its structure consists of:

- Piperazine ring : Known for its versatility in drug design and biological activity.

- Triazole moiety : Recognized for antifungal, antibacterial, and anticancer properties.

- Indole group : Associated with various biological activities, including serotonin receptor modulation.

Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound's triazole component may inhibit the synthesis of ergosterol in fungal cell membranes, similar to other known triazole antifungals. In studies evaluating triazole derivatives against various fungal strains such as Candida albicans and Aspergillus fumigatus, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL .

Antibacterial Activity

The antibacterial potential of the compound can be inferred from studies on related piperazine and triazole derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain triazole derivatives exhibited MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism likely involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Activity

The indole and triazole components of the compound suggest potential anticancer activity. Studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, mercapto-substituted triazoles were found to inhibit colon carcinoma HCT-116 cells with IC50 values around 6.2 μM . The compound may induce apoptosis or inhibit proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the fluorophenyl and indole moieties enhances lipophilicity and may improve cellular uptake. Additionally, modifications at the piperazine ring can significantly influence the pharmacokinetic properties and overall efficacy.

| Component | Effect |

|---|---|

| Triazole | Antifungal and antibacterial activity |

| Indole | Potential anticancer properties |

| Piperazine | Enhances bioavailability and receptor binding |

| Fluorophenyl group | Increases lipophilicity |

Case Studies

- Antifungal Screening : A recent study evaluated a series of triazole derivatives against Candida species, revealing that compounds with similar structural motifs to our target compound exhibited promising antifungal activity with MIC values significantly lower than traditional antifungals .

- Antibacterial Efficacy : Another investigation focused on piperazine derivatives showed potent antibacterial effects against resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii, indicating that modifications in the piperazine structure can lead to enhanced antibacterial properties .

- Cytotoxicity Assays : Testing on various cancer cell lines demonstrated that compounds featuring both indole and triazole frameworks could induce apoptosis in cancer cells at micromolar concentrations, supporting their potential use in cancer therapy .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing this compound?

A multi-step approach is typically employed:

- Step 1 : Construct the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds. Fluorophenyl and indole substituents are introduced during this step .

- Step 2 : Thioether formation by reacting the triazole-thiol intermediate with chloroacetylpiperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Piperazine functionalization: The ethyl carboxylate group is introduced via nucleophilic substitution or esterification.

Key validation : Monitor intermediates using LC-MS and confirm final purity (>95%) via HPLC .

How can the compound’s structure be rigorously characterized?

- X-ray crystallography : Resolve the triazole-indole-piperazine scaffold’s spatial arrangement (e.g., bond angles, torsion angles) .

- Spectroscopy :

- Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .

What safety protocols are critical for handling this compound?

- Hazard mitigation : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation, as observed in structurally similar piperazine derivatives .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

- Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental toxicity .

Advanced Research Questions

How do fluorophenyl and indole substituents influence biological activity?

- Fluorophenyl : Enhances metabolic stability and membrane permeability via hydrophobic interactions and reduced CYP450 metabolism .

- Indole : Modulates receptor binding (e.g., serotoninergic targets) through π-π stacking and hydrogen bonding .

Experimental design : Compare IC₅₀ values of fluorophenyl vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase or protease panels) .

What strategies optimize pharmacokinetic properties of this compound?

- Piperazine modification : Replace the ethyl carboxylate with polar groups (e.g., sulfonamides) to improve aqueous solubility .

- Prodrug approach : Mask the carboxylate as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .

- Metabolic profiling : Use liver microsomes to identify major Phase I metabolites (e.g., hydroxylation at indole C5) and adjust substituents accordingly .

How can contradictions in biological data across studies be resolved?

- Assay standardization : Validate cell-based assays with positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, serum concentration) .

- Orthogonal techniques : Confirm target engagement using SPR (surface plasmon resonance) and thermal shift assays .

- Data normalization : Use Z-factor scoring to filter out low-reproducibility datasets .

What advanced analytical methods resolve degradation pathways?

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).

- HPLC-DAD-ESI-MSⁿ : Identify degradation products (e.g., thioether oxidation to sulfoxide) and quantify stability using Arrhenius kinetics .

- Computational modeling : Predict degradation hotspots (e.g., labile ester bonds) using DFT calculations (B3LYP/6-31G* basis set) .

Methodological Guidelines

- Synthetic reproducibility : Document reaction parameters (solvent purity, stirring rate, inert atmosphere) to minimize batch-to-batch variability .

- Biological assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific effects from general toxicity .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.